molecular formula C19H15NS B8743115 10-p-Tolylphenothiazine

10-p-Tolylphenothiazine

Cat. No.: B8743115
M. Wt: 289.4 g/mol
InChI Key: HILKMMJGDLHRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-p-Tolylphenothiazine is a phenothiazine derivative featuring a para-methylphenyl (p-tolyl) group at the nitrogen atom of the thiazine ring.

  • Sulfurization reactions of diphenylamine derivatives with elemental sulfur, a common approach for phenothiazine core formation .
  • Cross-coupling reactions, such as Sonogashira coupling, which is used to introduce ethynyl-substituted aryl groups (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) .
  • Alkylation or arylation at the N10 position, as seen in 10-methyl and 10-phenyl derivatives .

Phenothiazines are known for their diverse applications, including pharmaceuticals (e.g., antipsychotics) , photoredox catalysts , and anticancer agents .

Properties

Molecular Formula

C19H15NS

Molecular Weight

289.4 g/mol

IUPAC Name

10-(4-methylphenyl)phenothiazine

InChI

InChI=1S/C19H15NS/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3

InChI Key

HILKMMJGDLHRTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Insights :

  • Crystal Packing: The 10-[(4-nitrophenyl)ethynyl] derivative crystallizes in a triclinic system (space group P1) with a bulky substituent causing significant π-π stacking distortions . In contrast, 10-methyl-10H-phenothiazine adopts a similar triclinic lattice but with more planar π-interactions .
  • Electron Effects : The nitro group in the ethynyl derivative introduces strong electron-withdrawing effects, altering redox properties compared to electron-donating groups like methyl or phenyl .
Anticancer Potential
  • 10H-1,9-diazaphenothiazine derivatives exhibit notable anticancer activity, attributed to their ability to modulate gene expression (e.g., BCL2, BAX) .
  • Trifluoromethyl derivatives (e.g., Trifluoperazine) are clinically used as antipsychotics but lack direct anticancer data in the evidence .

Physicochemical Properties

Property 10-p-Tolylphenothiazine* 10-Methyl-10H-phenothiazine 10-[(4-NP)ethynyl]-10H-phenothiazine
Molecular Weight ~344 (estimated) 199.28 344.39
Crystal System Not reported Triclinic (P1) Triclinic (P1)
Solubility Likely moderate Low (hydrophobic) Low (bulky substituent)

*Inferred based on analogs.

Challenges and Limitations

  • Low Yields: Sonogashira coupling for ethynyl derivatives results in poor yields (6.9%), limiting scalability .
  • Biological Selectivity: Diazaphenothiazines show anticancer activity but may require structural optimization to reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.